molecular formula C14H14ClNO2 B188830 2-(Butylamino)-3-chloronaphthalene-1,4-dione CAS No. 22272-30-6

2-(Butylamino)-3-chloronaphthalene-1,4-dione

Cat. No. B188830
CAS RN: 22272-30-6
M. Wt: 263.72 g/mol
InChI Key: JCFNCUAAGWEUNO-UHFFFAOYSA-N
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Description

2-(Butylamino)-3-chloronaphthalene-1,4-dione (BCN) is an organic compound belonging to the naphthalene-1,4-dione family. It is a colorless, water-soluble, and relatively non-toxic compound with a variety of applications in scientific research. BCN is used as a reagent in organic synthesis and has been found to have a wide range of applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

A study conducted by Zacconi et al. (2017) focused on the solubility of solid derivatives of dichlone, including compounds similar to 2-(Butylamino)-3-chloronaphthalene-1,4-dione, in supercritical carbon dioxide. The research aimed to understand the solubility behavior of these compounds at various temperatures and pressures, providing insights into their potential applications in various industrial processes, such as extraction or chemical reactions in supercritical fluids. This research contributes to the understanding of the physical properties of naphthalene derivatives in different environments (Zacconi et al., 2017).

Crystal Structure Analysis

Bayrak et al. (2018) explored the crystal structure of a compound closely related to 2-(Butylamino)-3-chloronaphthalene-1,4-dione. Through single-crystal X-ray diffraction analysis, they confirmed the structure of the compound. This type of research is crucial in understanding the molecular geometry and electronic structure of such compounds, which can influence their chemical reactivity and potential applications in fields like material science or pharmaceuticals (Bayrak et al., 2018).

Synthesis of Thio-Substituted Aminonaphthoquinones

The synthesis of novel thio-substituted aminonaphthoquinones, including derivatives of 2-(Butylamino)-3-chloronaphthalene-1,4-dione, was reported by Yıldız & Tuyun (2018). These compounds were characterized using various spectroscopic techniques. The potential biological activities of these new compounds suggest possible applications in medicinal chemistry, highlighting the importance of synthetic chemistry in developing new therapeutic agents (Yıldız & Tuyun, 2018).

Novel Straight-chained Sulfanyl Arylamino-1,4-naphthoquinones

Research by Bayrak (2017) presented the synthesis and characterization of new sulfanyl derivatives of arylamino-1,4-naphthoquinones, including compounds similar to 2-(Butylamino)-3-chloronaphthalene-1,4-dione. The spectroscopic evidence provided in this study aids in understanding the chemical properties of these derivatives, which could be significant for developing new materials or chemical agents (Bayrak, 2017).

properties

IUPAC Name

2-(butylamino)-3-chloronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-3-8-16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-7,16H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFNCUAAGWEUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293642
Record name 2-(butylamino)-3-chloronaphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)-3-chloronaphthalene-1,4-dione

CAS RN

22272-30-6
Record name NSC91106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(butylamino)-3-chloronaphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PA Yakkala, D Giri, B Chaudhary, P Auti… - Organic Chemistry …, 2019 - pubs.rsc.org
Rhodium(III) catalyzed regioselective C–H alkylation and alkenylation at the C5 position of 1,4-naphthoquinone with maleimides under acidic and basic conditions, respectively, is …
Number of citations: 30 pubs.rsc.org
M Kale, G Sonwane, R Nawale… - Current Computer-Aided …, 2018 - ingentaconnect.com
There has been a rapid surge in the research and exchange of ideas in various areas of chemistry such as organic, pharmaceutical, analytical, and medicinal chemistry. It is well …
Number of citations: 1 www.ingentaconnect.com

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